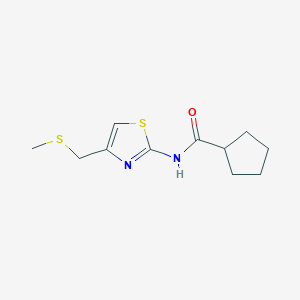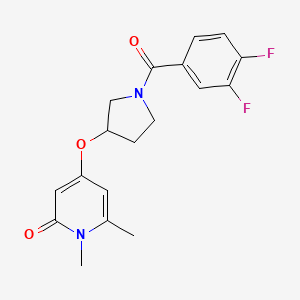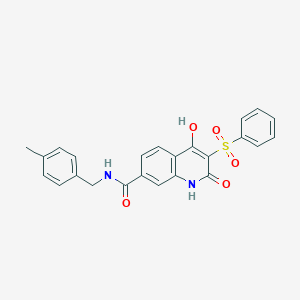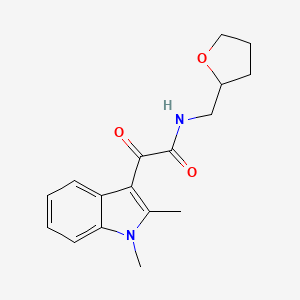![molecular formula C18H26N2O3 B2457152 3-[(E)-6-(Dimethylamino)-6-oxohex-1-enyl]-N-[(2R)-1-hydroxypropan-2-yl]benzamide CAS No. 1955474-47-1](/img/structure/B2457152.png)
3-[(E)-6-(Dimethylamino)-6-oxohex-1-enyl]-N-[(2R)-1-hydroxypropan-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-6-(Dimethylamino)-6-oxohex-1-enyl]-N-[(2R)-1-hydroxypropan-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a synthetic derivative of benzamide and is commonly referred to as DMXAA. In
作用機序
The mechanism of action of DMXAA involves the activation of the immune system and the production of cytokines. DMXAA binds to a protein called STING, which is found in immune cells. This binding activates a signaling pathway that leads to the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha. These cytokines then activate immune cells, such as T cells and natural killer cells, which can recognize and attack cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It can stimulate the production of cytokines, which can activate the immune system and promote the destruction of cancer cells. DMXAA can also increase blood flow to tumors, which can improve the delivery of other cancer treatments, such as chemotherapy. However, DMXAA can also cause side effects, such as fever, chills, and nausea.
実験室実験の利点と制限
DMXAA has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities for research purposes. DMXAA has also been extensively studied, which means that there is a large body of research available on its potential applications. However, DMXAA can also be difficult to work with, as it can be unstable and can degrade quickly.
将来の方向性
There are several future directions for research on DMXAA. One potential direction is to study its use in combination with other cancer treatments, such as immunotherapy and targeted therapy. Another potential direction is to study its use in other types of cancer, such as pancreatic cancer and melanoma. Additionally, further research is needed to better understand the mechanism of action of DMXAA and its potential side effects.
Conclusion:
DMXAA is a synthetic derivative of benzamide that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been extensively studied for its anti-tumor activity and its ability to stimulate the immune system. DMXAA has several advantages for lab experiments, but also has limitations. There are several future directions for research on DMXAA, including its use in combination with other cancer treatments and its use in other types of cancer.
合成法
DMXAA can be synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,4-dimethyl-5-nitropyridine with ethyl acetoacetate to form 6-nitro-2,4-dimethyl-5-(2-oxopropyl)pyridine. This compound is then reacted with hydrazine hydrate to form 6-amino-2,4-dimethyl-5-(2-oxopropyl)pyridine. The final step involves the reaction of 6-amino-2,4-dimethyl-5-(2-oxopropyl)pyridine with 3-bromo-N-(1-hydroxypropan-2-yl)benzamide to form DMXAA.
科学的研究の応用
DMXAA has been extensively studied for its potential applications in the field of cancer treatment. It has been shown to have anti-tumor activity in various types of cancer, including lung, breast, and colon cancer. DMXAA works by stimulating the immune system and promoting the production of cytokines, which are proteins that help to fight cancer cells. DMXAA has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
3-[(E)-6-(dimethylamino)-6-oxohex-1-enyl]-N-[(2R)-1-hydroxypropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-14(13-21)19-18(23)16-10-7-9-15(12-16)8-5-4-6-11-17(22)20(2)3/h5,7-10,12,14,21H,4,6,11,13H2,1-3H3,(H,19,23)/b8-5+/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYRYFAUQHVGAI-LHRNQBEKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC=CC(=C1)C=CCCCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC(=O)C1=CC=CC(=C1)/C=C/CCCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2457070.png)


![3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2457077.png)
![N-[2-[4-[Acetyl(methyl)amino]anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2457078.png)




![N-[(3-Methylsulfonylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2457087.png)
![3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2457088.png)
![2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2457089.png)

